3'-Phosphate Regiospecificity Defines Exclusive Substrate Status for Deoxynucleotide 3'-Phosphatases
2'-Deoxycytidine 3'-monophosphate ammonium salt is a cognate substrate for deoxynucleotide 3'-phosphatase (EC 3.1.3.34), which hydrolyzes the 3'-phosphate group to yield 2'-deoxycytidine and inorganic phosphate. This enzyme does not recognize 5'-dCMP as a substrate [1]. The standard Gibbs free energy change (ΔrG'°) for the 3'-dCMP hydrolysis reaction is −3.05 kcal/mol, confirming thermodynamic favorability [2]. The reaction has been experimentally curated in the SABIO database (Reaction ID 8206) for Escherichia coli [3].
| Evidence Dimension | Enzymatic substrate specificity |
|---|---|
| Target Compound Data | Substrate for EC 3.1.3.34; ΔrG'° = −3.05 kcal/mol; reaction: 3'-dCMP + H₂O → deoxycytidine + phosphate |
| Comparator Or Baseline | 5'-dCMP: not a substrate for EC 3.1.3.34 |
| Quantified Difference | Absolute selectivity: 3'-dCMP is hydrolyzed; 5'-dCMP is not recognized by the enzyme |
| Conditions | Enzyme Commission classification EC 3.1.3.34 (MetaCyc, BRENDA); SABIO Reaction ID 8206 (E. coli) |
Why This Matters
Researchers studying 3'-specific nucleotidases or DNA end-processing enzymes require the 3'-phosphate regioisomer; substitution with 5'-dCMP would yield false-negative results.
- [1] BRENDA Enzyme Database, EC 3.1.3.34 – deoxynucleotide 3'-phosphatase: substrate specificity data. View Source
- [2] MetaCyc Reaction: DEOXYNUCLEOTIDE-3-PHOSPHATASE-RXN. Standard Gibbs Free Energy (ΔrG'°) = −3.0541382 kcal/mol. View Source
- [3] SABIO Reaction Details, Reaction ID 8206: H₂O + 2'-Deoxycytidine 3'-phosphate ↔ Phosphate + 2'-Deoxycytidine. View Source
